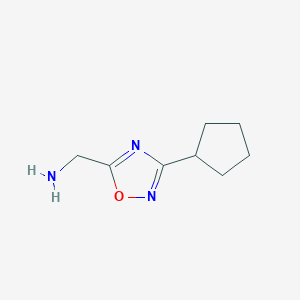

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODANQCNOCJCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the elucidation of biological targets for the novel chemical entity, 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine. Given the absence of established targets for this specific molecule, this document outlines a multi-pronged, systematic approach, beginning with predictive computational analysis and culminating in rigorous experimental validation. As Senior Application Scientists, we present not just a series of protocols, but a strategic workflow designed to maximize the probability of successful target identification and deconvolution.

The 1,2,4-oxadiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This inherent biological promiscuity underscores the necessity of a thorough and unbiased investigation to pinpoint the specific molecular partners of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.

Part 1: In Silico Target Prediction - Charting the Probable Landscape

Before embarking on resource-intensive experimental work, a robust in silico analysis can provide a valuable roadmap, highlighting potential target classes and prioritizing experimental strategies. This initial phase leverages the chemical structure of the compound to predict its likely biological interactions.

Structural and Physicochemical Profiling

A foundational analysis of the molecule's properties is the first step. This includes calculating key physicochemical parameters to assess its drug-likeness and potential for interacting with various biological environments.

| Parameter | Predicted Value | Implication |

| Molecular Weight | ~181.24 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |

| LogP | ~1.5 - 2.5 | Moderate lipophilicity, suggesting good membrane permeability |

| Hydrogen Bond Donors | 2 (amine group) | Potential for key interactions with target proteins |

| Hydrogen Bond Acceptors | 3 (oxadiazole nitrogens and oxygen) | Potential for key interactions with target proteins |

| pKa (amine) | ~8.5 - 9.5 | Likely protonated at physiological pH, enabling ionic interactions |

Reverse Docking and Pharmacophore-Based Screening

With a characterized structure, we can computationally screen it against databases of known protein structures.

-

Reverse Docking : This method "docks" our small molecule into the binding sites of a vast library of proteins to predict potential binding partners.[6] This approach is particularly useful for identifying putative targets for molecules with known biological activity but an unknown mechanism.[6]

-

Pharmacophore Modeling : This technique identifies the essential 3D arrangement of chemical features of our molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and searches for proteins with binding sites that complement this pharmacophore.

These computational methods can generate a ranked list of potential protein targets, which can then be prioritized for experimental validation based on factors such as docking score, biological relevance, and expression in disease-relevant tissues.[7]

Caption: In silico workflow for initial target prediction.

Part 2: Experimental Target Deconvolution - From Prediction to Proof

The prioritized list of putative targets from the in silico analysis must be validated through direct experimental evidence. The following sections detail a tiered approach to experimental target identification, starting with broad, unbiased methods and progressing to more focused validation assays.

Phenotypic Screening: A Target-Agnostic Starting Point

Phenotypic screening is a powerful strategy to identify the functional consequences of a compound's activity without a priori knowledge of its target.[8] This approach involves testing the compound across a diverse range of cell-based assays that model various diseases or biological processes.

Workflow for Phenotypic Screening and Target Deconvolution:

-

Assay Selection : Choose a panel of disease-relevant cell-based assays (e.g., cancer cell proliferation, inflammatory cytokine release, neuronal viability).

-

High-Content Imaging : Utilize automated microscopy to assess changes in cellular morphology, protein localization, or other visual phenotypes upon compound treatment.

-

Hit Identification and Validation : Identify "hits" where the compound elicits a significant and reproducible phenotypic change.

-

Target Deconvolution : For validated hits, employ the methods described in the subsequent sections to identify the molecular target(s) responsible for the observed phenotype.[9]

Caption: Workflow for phenotypic screening and subsequent target deconvolution.

Chemical Proteomics: An Unbiased Approach to Target Identification

Chemical proteomics offers a powerful and unbiased method to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.[10] This approach typically involves creating a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the small molecule of interest.

Protocol: Affinity-Based Protein Profiling

-

Probe Synthesis : Synthesize a derivative of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine containing a linker at a position determined by structure-activity relationship (SAR) studies to be non-essential for activity. Attach a biotin tag to the terminus of the linker.

-

Cell Lysate Preparation : Prepare a protein extract from a relevant cell line or tissue.

-

Affinity Pulldown :

-

Incubate the biotinylated probe with the cell lysate to allow for binding to target proteins.

-

As a control, pre-incubate a separate aliquot of the lysate with an excess of the original, unmodified compound to competitively block the binding sites.

-

Capture the probe-protein complexes using streptavidin-coated beads.[11]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Elution and Digestion : Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

Mass Spectrometry (MS) Analysis : Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis : Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control. These are the high-confidence candidate targets.

Genetic and Genomic Approaches for Target Validation

Genetic and genomic methods provide an orthogonal approach to validate the targets identified through proteomics and to understand their functional relevance.

-

RNA Interference (RNAi) or CRISPR-Cas9 Knockdown : Systematically knock down the expression of candidate target genes in a relevant cellular model. If the knockdown of a specific gene phenocopies the effect of the compound, it provides strong evidence that this gene product is the relevant target.

-

Drug-Induced Haploinsufficiency Profiling : In this technique, a library of heterozygous deletion mutant yeast strains is screened for hypersensitivity to the compound. Strains that are hypersensitive are likely to harbor a deletion in a gene that is a target of the compound.

Part 3: Biophysical and Biochemical Validation - Confirming the Interaction

Once a high-confidence candidate target has been identified, it is crucial to confirm the direct interaction between the compound and the protein and to characterize the binding affinity.

Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method to confirm direct binding. The principle is that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm).[12]

Protocol: Thermal Shift Assay

-

Recombinant Protein : Obtain or produce a purified recombinant version of the candidate target protein.

-

Assay Setup : In a 96- or 384-well plate, mix the protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Compound Titration : Add varying concentrations of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine to the wells.

-

Thermal Denaturation : Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

Data Analysis : The Tm is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound confirms a direct binding interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (on- and off-rates) and affinity (KD) of a drug-target interaction.

Protocol: Surface Plasmon Resonance

-

Immobilization : Covalently immobilize the purified target protein onto a sensor chip.

-

Binding Analysis : Flow different concentrations of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine over the chip surface and monitor the change in the refractive index, which is proportional to the amount of bound compound.

-

Kinetic Analysis : From the association and dissociation phases of the binding curves, calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

| Technique | Principle | Information Gained | Throughput |

| Thermal Shift Assay (TSA) | Ligand-induced protein stabilization | Direct binding confirmation, relative affinity | High |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Binding affinity (KD), kinetics (ka, kd) | Medium |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding affinity (KD), stoichiometry, thermodynamics | Low |

Conclusion

The identification of the biological targets of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. The integrated, multi-disciplinary approach outlined in this guide, combining predictive in silico methods with robust experimental validation, provides a clear and logical pathway to achieving this goal. By systematically applying these techniques, researchers can with high confidence elucidate the molecular interactions that underpin the biological activity of this novel compound.

References

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI. [Link]

-

Computational/in silico methods in drug target and lead prediction. (n.d.). PMC. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

-

Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PMC. [Link]

-

Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. (2015). PubMed. [Link]

-

Target Deconvolution. (n.d.). Oncodesign Services. [Link]

-

Chemical Proteomics. (n.d.). Evotec. [Link]

-

Identifying novel drug targets with computational precision. (2024). ScienceDirect. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC. [Link]

-

Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007). ACS Publications. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (n.d.). PMC. [Link]

-

Advancements in Chemical Proteomics for Target Identification of Natural Products in Live Cells. (2024). Bentham Science. [Link]

-

A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed. [Link]

-

Target deconvolution strategies in drug discovery. (2007). PubMed. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.). ACS Publications. [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019). Frontiers in Pharmacology. [Link]

-

Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]

-

Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. (2024). Bentham Science. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC. [Link]

-

Target Deconvolution. (n.d.). Creative Biolabs. [Link]

-

Target deconvolution strategies in drug discovery. (2007). ResearchGate. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2015). ACS Publications. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]

-

Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. [Link]

-

Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). MDPI. [Link]

-

Target Identification & Phenotypic Screening. (n.d.). PharmaWeek.com. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

-

Target-Identification-Phenotypic-Screening. (2018). Cambridge Healthtech Institute. [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS. [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI. [Link]

-

A REVIEW ON MEDICAL SIGNIFICANCE OF OXADIAZOLE DERIVATIVES. (n.d.). TIJER.org. [Link]

-

US10894784, Example 19.01. (n.d.). PubChem. [Link]

-

Synthesis and cytotoxicity of hybrids of 1,3,4- or 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole. (2020). PubMed. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). The Open Medicinal Chemistry Journal. [Link]

-

Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES). (n.d.). JournalAgent. [Link]

-

1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (n.d.). PubMed. [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 9. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: Solubility and Stability Profiling of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

Executive Summary

In modern medicinal chemistry, overcoming the metabolic and physicochemical liabilities of lead compounds is a primary objective. The compound 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (CAS: 1184452-71-8) serves as a highly versatile pharmacophore and building block. By leveraging the 1,2,4-oxadiazole ring as a non-classical bioisostere for amides and esters, this structural motif provides exceptional resistance to enzymatic and chemical hydrolysis[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. This guide dissects the causality between the molecule's structural domains and its macroscopic properties, providing drug development professionals with self-validating experimental workflows to accurately profile its solubility and stability.

Part 1: Structural Determinants of Physicochemical Properties

To predict how this compound behaves in formulation and biological assays, we must deconstruct its three primary structural domains:

-

The 1,2,4-Oxadiazole Core : Traditionally, aliphatic esters and amides are highly susceptible to cleavage by esterases and amidases in vivo. The 1,2,4-oxadiazole ring acts as a bioisostere that mimics the planar geometry and hydrogen-bonding capacity of these groups while being highly resistant to hydrolysis[3]. This stability is driven by the aromatic electron distribution within the heterocycle, which shields the core from nucleophilic attack[4][5].

-

The Cyclopentyl Ring : Positioned at the 3-position of the oxadiazole, this cycloalkane introduces a defined lipophilic domain. It increases the partition coefficient (LogP), which is critical for driving passive transcellular membrane permeability.

-

The Methanamine Moiety : The primary amine (pKa ~8.5–9.5) serves as the molecule's ionizable center. At physiological pH (7.4), the amine is predominantly protonated. This allows the compound to be isolated as a stable salt (e.g., hydrochloride), which dramatically enhances its aqueous solubility compared to the neutral free base[6][7].

Structural logic mapping of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine properties.

Part 2: Solubility Dynamics & Profiling

The solubility of this compound is highly dependent on its ionization state. The free base is lipophilic and poorly soluble in water, whereas the hydrochloride salt is highly water-soluble.

Table 1: Predictive Physicochemical & Solubility Matrix

| Parameter | Free Base Form | Hydrochloride (HCl) Salt | Causality / Implication |

| Aqueous Sol. (pH 7.4) | Low (< 0.1 mg/mL) | High (> 10 mg/mL) | Protonation of the primary amine drives aqueous solvation. |

| Organic Sol. (DMSO) | High (> 50 mg/mL) | Moderate (~20 mg/mL) | The neutral free base easily disrupts solvent networks in DMSO. |

| LogD (pH 7.4) | ~1.5 - 2.0 | N/A (Ionized) | Optimal lipophilicity balance for oral bioavailability. |

Protocol 1: Self-Validating Kinetic Aqueous Solubility Assessment

Causality Check: Kinetic solubility from a DMSO stock mimics early-stage biological assay conditions (e.g., high-throughput screening). We utilize a nephelometry-to-HPLC workflow to ensure the data is self-validating; optical scattering provides a rapid threshold, while HPLC provides orthogonal quantification.

-

Stock Preparation : Dissolve the compound in 100% LC-MS grade DMSO to a precise 10 mM concentration. Causality: Ensures complete dissolution, eliminating crystal lattice energy as a variable and establishing a uniform starting state.

-

Spiking & Incubation : Spike the DMSO stock into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) to achieve a concentration range of 1–500 µM (maintain final DMSO ≤ 2%). Incubate at 37°C for 2 hours with orbital shaking (300 rpm).

-

Primary Validation (Nephelometry) : Measure light scattering at 620 nm in a microplate reader. Causality: Provides a rapid, non-destructive readout. A sharp increase in scattering indicates the kinetic solubility limit (precipitation threshold) has been breached.

-

Orthogonal Validation (HPLC-UV) : Centrifuge the microplates at 10,000 × g for 15 minutes to pellet any sub-visible precipitates. Analyze the supernatant via HPLC-UV (210 nm). Causality: Quantifies the exact concentration of the compound remaining in solution, mathematically validating the nephelometric threshold.

-

System Suitability : Run Nicardipine (low solubility control) and Propranolol (high solubility control) in parallel to validate the assay's dynamic range.

Part 3: Chemical & Metabolic Stability

While the 1,2,4-oxadiazole core is specifically engineered to overcome the metabolic liabilities of amides and esters[3][5], the molecule is not entirely inert. The primary amine is susceptible to oxidation, and extreme pH conditions can force ring opening.

Table 2: Forced Degradation Stability Matrix

| Stress Condition | Reagent / Environment | Expected Stability | Degradation Pathway / Causality |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | High | The 1,2,4-oxadiazole aromaticity strongly resists acidic cleavage[1]. |

| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | Moderate to High | Resistant, though extreme hydroxide concentrations may eventually attack the ring[2]. |

| Oxidation | 3% H₂O₂, RT, 24h | Low to Moderate | Primary amine oxidation (forming hydroxylamines or nitroso species). |

| Photolysis | UV/Vis Light (ICH Q1B) | High | Lack of extended pi-conjugation minimizes destructive UV absorption. |

Protocol 2: Stability-Indicating Assay (Forced Degradation)

Causality Check: Accelerated stress conditions predict long-term shelf-life and reveal weak points in the molecular architecture. A strict mass-balance approach ensures no degradants go undetected.

-

Sample Preparation : Prepare 1 mg/mL solutions of the compound in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).

-

Stress Application : Incubate at 60°C (for acid/base) or Room Temperature (for peroxide) for exactly 24 hours.

-

Precise Quenching : Neutralize acid/base samples with equivalent volumes of NaOH/HCl. Add sodium bisulfite to quench peroxide samples. Causality: Halts the degradation reaction precisely at the target timepoint, ensuring accurate kinetic modeling and preventing further degradation in the autosampler.

-

LC-MS/MS Analysis : Inject onto a C18 column using a Water/Acetonitrile gradient (0.1% Formic Acid). Utilize high-resolution mass spectrometry (HRMS) to identify the specific mass shifts of degradation adducts (e.g., +16 Da for amine oxidation).

-

Mass Balance Validation : Calculate the sum of the peak areas of the parent compound and all identified degradation products. This sum must equal 95–105% of the initial parent peak area (Control T=0). Causality: Validates the assay's comprehensiveness, proving that no volatile or highly insoluble degradants were missed during analysis.

Comprehensive workflow for evaluating solubility and stability profiles.

Part 4: Handling, Storage, and Formulation Best Practices

To maintain the integrity of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine during laboratory use and formulation, strictly adhere to the following environmental controls:

-

Free Base Management : The free base is susceptible to atmospheric oxidation at the primary amine. Store at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Hydrochloride Salt Management : The HCl salt[7] is chemically stable but highly hygroscopic. It can be stored at 2–8°C but must be kept in a desiccator. Exposure to ambient humidity will result in rapid water absorption, altering the molecular weight calculations for precise molar dosing.

-

Formulation Solvents : For in vivo dosing, avoid relying solely on DMSO. Utilize a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to maintain the compound in solution while minimizing solvent toxicity.

References

-

BLD Pharm - 1184452-71-8 / (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine. 6

-

Bio-Fount - 1184452-71-8 / (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride. 7

-

BenchChem - The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. 1

-

SciSpace - Bioisosterism: 1,2,4‐Oxadiazole Rings (2023). 2

-

NIH PMC - Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.

-

PubMed - Bioisosterism: 1,2,4-Oxadiazole Rings. 3

-

MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. 4

-

NIH PMC - 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1185298-74-1|1-(3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. 1184452-71-8|(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride|(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride|-范德生物科技公司 [bio-fount.com]

Technical Whitepaper: Sourcing, Synthesis, and Application of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in Drug Discovery

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for metabolically stable, structurally rigid bioisosteres during hit-to-lead optimization. The 1,2,4-oxadiazole core has emerged as a premier amide and ester bioisostere. It offers enhanced metabolic stability, improved cell permeability, and a distinct hydrogen-bonding profile compared to traditional carbonyl-containing functional groups [1].

Specifically, (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (often queried with a redundant locant as 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine) is a highly sought-after building block. The mechanistic rationale for utilizing this specific scaffold is twofold:

-

Steric & Lipophilic Tuning: The cyclopentyl group provides optimal lipophilicity (LogP) and steric bulk for occupying hydrophobic pockets in target proteins without the entropic penalty associated with highly flexible linear alkyl chains.

-

Electronic Modulation: The 1,2,4-oxadiazole ring is an electron-poor heteroaromatic system. The electron-withdrawing effect is exerted more prominently via the C5 position than C3. By placing the methanamine at the C5 position, the pKa of the primary amine is slightly lowered compared to standard aliphatic amines. This subtle modulation can favorably impact the pharmacokinetic profile by reducing off-target liabilities (such as hERG binding) while maintaining sufficient nucleophilicity for downstream library synthesis [2].

Commercial Availability & Physicochemical Profiling

When integrating a new building block into a parallel synthesis or high-throughput screening (HTS) library, understanding its commercial landscape is the first critical step.

Causality in Sourcing: Procuring the hydrochloride salt (CAS 1807979-70-9) is universally preferred over the free base (CAS 1184452-71-8). The primary aliphatic amine in the free base form is prone to oxidation and can readily absorb atmospheric CO₂ to form carbamates. The HCl salt ensures long-term stability during storage and provides a highly crystalline material that is significantly easier to weigh and handle in automated liquid handling systems.

Table 1: Physicochemical and Sourcing Data for (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

| Property / Attribute | Value / Description |

| Chemical Name | (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine |

| CAS Registry Number (Free Base) | 1184452-71-8 |

| CAS Registry Number (HCl Salt) | 1807979-70-9 |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol (Free Base) |

| Commercial Suppliers | [3], [4], Bio-Fount |

| Typical Purity | ≥ 97% (Validated via LC-MS/NMR) |

| Storage Conditions | Sealed, dry, 2-8 °C (Hygroscopic as HCl salt) |

De Novo Synthesis & Self-Validating Protocol

While commercially available, supply chain disruptions or the need for isotopic labeling (e.g., ¹³C or ¹⁵N) often necessitate in-house synthesis. The most robust and widely adopted method for constructing 1,2,4-oxadiazoles is the amidoxime route [5].

Causality in Experimental Design: We utilize the reaction between cyclopentanecarboximidamide (an amidoxime) and an activated N-Boc-glycine derivative. The use of N-Boc protection is non-negotiable here; it prevents unwanted self-condensation or polymerization of the primary amine during the high-temperature cyclodehydration step.

Step-by-Step Methodology: Synthesis of the Hydrochloride Salt

Step 1: Amidoxime Formation

-

Reaction: Dissolve cyclopentanecarbonitrile (1.0 eq) in absolute ethanol (0.5 M). Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Causality: Na₂CO₃ is chosen over stronger alkali bases (like NaOH) to neutralize the HCl and liberate free hydroxylamine without risking the base-catalyzed hydrolysis of the starting nitrile into a carboxylic acid.

-

Execution: Reflux the mixture for 4-6 hours. Monitor completion via TLC (n-hexane/EtOAc 7:3).

-

Isolation: Concentrate under reduced pressure, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield N'-hydroxycyclopentanecarboximidamide.

Step 2: O-Acylation and Cyclodehydration

-

Reaction: Dissolve the amidoxime (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DMF (0.3 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.

-

Causality: The EDC/HOBt system is a mild coupling reagent combination that forms the O-acylamidoxime intermediate efficiently without degrading the sensitive amidoxime functionality. DMF provides the necessary dielectric constant to dissolve all polar reagents.

-

Cyclization: Stir at room temperature for 2 hours to ensure complete O-acylation, then heat the mixture to 90 °C for 12 hours. The thermal energy drives the intramolecular cyclodehydration, forming the thermodynamically stable 1,2,4-oxadiazole ring.

-

Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography to isolate tert-butyl ((3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate.

Step 3: Deprotection and Salt Formation (Self-Validating Step)

-

Reaction: Treat the Boc-protected intermediate with 4M HCl in anhydrous dioxane (10 eq) at room temperature for 2 hours.

-

Causality: Anhydrous HCl in dioxane is explicitly used instead of aqueous HCl (like TFA/H₂O) to prevent the potential hydrolysis of the oxadiazole ring under strongly acidic, aqueous conditions.

-

Self-Validation: This protocol is a self-validating system. As the lipophilic Boc group is cleaved, the resulting highly polar amine hydrochloride salt becomes insoluble in the non-polar dioxane. The product spontaneously precipitates out of solution as a white crystalline solid, driving the reaction to completion via Le Chatelier's principle and providing immediate visual confirmation of success. Impurities remain dissolved in the supernatant. Filter and dry the precipitate in vacuo.

Synthetic workflow for (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine via the amidoxime route.

Analytical Validation Workflow

To ensure absolute trustworthiness in downstream biological assays, every batch of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine—whether commercially procured or synthesized in-house—must undergo a rigorous Quality Control (QC) validation.

-

UHPLC-MS Profiling: Utilize a high-resolution Q-TOF mass spectrometer. The expected exact mass for the free base [M+H]⁺ is 168.1131. The presence of a single sharp peak at 254 nm and 210 nm confirms >97% purity.

-

¹H NMR (400 MHz, DMSO-d₆): Structural integrity is confirmed by the diagnostic singlet of the methylene protons adjacent to the oxadiazole and amine at ~4.3 ppm. The cyclopentyl protons will appear as a multiplet between 1.5 - 2.1 ppm, and the methine proton at ~3.1 ppm. The primary amine protons (as the HCl salt) must appear as a broad singlet integrating to 3H at ~8.5 ppm.

Self-validating QC workflow for compound verification prior to downstream use.

References

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. ACS Publications. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics. ResearchGate. Available at:[Link]

Advanced Scaffold Engineering: Structural Analogs of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that balance physicochemical properties with metabolic stability. 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine 1 has emerged as a highly versatile building block. As a Senior Application Scientist, I approach the structural optimization of this scaffold not merely as an exercise in synthetic feasibility, but as a multi-dimensional optimization problem. This whitepaper deconstructs the core pharmacophore, explores the causality behind structural analoging, and provides self-validating experimental protocols for synthesizing next-generation immunomodulators and kinase inhibitors.

Pharmacophore Deconstruction & Design Causality

To engineer effective structural analogs, we must first understand the mechanistic role of each moiety within the core scaffold:

-

The 1,2,4-Oxadiazole Ring (The Bioisostere): Unlike aliphatic esters or amides, which are highly susceptible to enzymatic cleavage by esterases and amidases, the 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere. It provides a unique dipole moment and serves as a robust hydrogen-bond acceptor. Causality in design: We frequently substitute amides with 1,2,4-oxadiazoles to lower the Topological Polar Surface Area (TPSA), thereby enhancing membrane permeability without sacrificing target binding affinity.

-

The Cyclopentyl Group (The Lipophilic Anchor): This cycloalkane provides a tunable lipophilic domain designed to occupy hydrophobic pockets within target proteins. Causality in design: Modifying this ring to a fluorinated analog or a bulkier cyclohexyl group allows us to finely tune the partition coefficient (LogP) and increase the target residence time.

-

The Methanamine Linker (The Synthetic Handle): The one-carbon spacer decouples the basic primary amine from the electron-withdrawing oxadiazole ring. Causality in design: This decoupling maintains the amine's physiological pKa (~8.8), ensuring it remains protonated at physiological pH to form critical salt bridges with acidic residues in the target binding site.

Quantitative Physicochemical Profiling

The following table summarizes the quantitative structure-activity relationship (QSAR) and physicochemical data comparing the core scaffold to its strategic structural analogs.

| Compound Variant | Modification Rationale | LogP | TPSA (Ų) | H-Donors | Rotatable Bonds |

| Core Scaffold | Baseline (Cyclopentyl + Methanamine) | 1.87 | 50.95 | 1 | 3 |

| Analog A (Cyclohexyl) | Increased lipophilic bulk for deeper pocket engagement | 2.25 | 50.95 | 1 | 3 |

| Analog B (N-Methyl) | Reduced H-bond donor count to improve BBB permeability | 2.10 | 42.15 | 0 | 3 |

| Analog C (1,3,4-Oxadiazole) | Altered dipole moment to reduce hERG channel liability | 1.65 | 50.95 | 1 | 3 |

Data Note: Baseline metrics for the core scaffold are derived from computational profiling of the N-methylmethanamine hydrochloride derivative 2.

Biological Applications: DGKζ Inhibition & Immune Activation

Recent breakthroughs in immuno-oncology have highlighted the utility of 1,2,4-oxadiazole methanamine derivatives as potent inhibitors of Diacylglycerol Kinase Zeta (DGKζ) 3.

In standard T-cell receptor (TCR) signaling, the cleavage of PIP2 generates diacylglycerol (DAG), a critical secondary messenger for T-cell activation. DGKζ acts as a negative regulator by phosphorylating DAG into phosphatidic acid (PA), thereby terminating the immune signal. By incorporating the 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine scaffold into aminothiazole inhibitors, researchers can effectively block DGKζ. This sustains intracellular DAG levels, overcoming immunoevasive tumor strategies and enhancing anti-tumor immunity 3.

TCR signaling pathway showing DAG accumulation via DGKζ inhibition by oxadiazole analogs.

Advanced Synthetic Methodology & Self-Validating Protocol

To ensure high yields and prevent the degradation of the primary amine, we employ a highly controlled, step-by-step synthetic workflow. The protocol below utilizes a synergistic PTSA-ZnCl₂ co-catalyst system 4.

Protocol: Synthesis of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

Step 1: Amidoxime Preparation

-

Action: Dissolve cyclopentanecarbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of ethanol and water. Add Na₂CO₃ (0.75 eq) and reflux for 6 hours.

-

Causality: Na₂CO₃ is specifically chosen over stronger bases (e.g., NaOH) to prevent the unwanted hydrolysis of the nitrile into a carboxylic acid. The in situ generation of free hydroxylamine allows for selective nucleophilic addition to the highly polarized nitrile carbon.

Step 2: Coupling and Cyclodehydration

-

Action: React the resulting N'-hydroxycyclopentanecarboximidamide with N-Boc-glycine (1.1 eq) using EDC·HCl and HOBt in DMF to form the O-acyl amidoxime intermediate. Add PTSA (0.1 eq) and ZnCl₂ (0.1 eq), then heat to 80°C for 4 hours.

-

Causality: The PTSA-ZnCl₂ co-catalyst system is the critical variable here. ZnCl₂ acts as a mild Lewis acid to activate the carbonyl carbon, while PTSA facilitates the elimination of water. This mild approach prevents the thermal degradation of the Boc-protecting group, which typically fails under standard high-temperature (refluxing toluene) cyclizations [[4]]().

Step 3: Deprotection and Salt Formation

-

Action: Treat the isolated Boc-protected oxadiazole with 4M HCl in dioxane at room temperature for 2 hours. Evaporate to dryness under reduced pressure to yield the target compound.

-

Causality: HCl in dioxane is chosen over TFA/DCM to directly isolate the product as a stable, water-soluble hydrochloride salt. This eliminates the need for a secondary salt-exchange step and ensures long-term shelf stability.

Step 4: Self-Validating Analytical Check

-

Action: Confirm product identity via LC-MS and ¹H NMR (DMSO-d6).

-

Validation Criteria: The system validates itself upon the complete disappearance of the Boc signal (~1.4 ppm) in NMR and the presence of a broad primary amine peak (~8.5 ppm, 3H). LC-MS must show the expected [M+H]⁺ peak at m/z 168.1.

Step-by-step synthetic and validation workflow for 1,2,4-oxadiazole methanamine analogs.

References

-

[2] ChemScene. "1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride." Available at:

-

[4] Organic Chemistry Portal (Augustine, J. K., et al. J. Org. Chem., 2009). "Synthesis of 1,2,4-oxadiazoles." Available at:

-

[1] ChemScene. "(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine." Available at:

-

[3] European Patent Office. "SUBSTITUTED AMINOTHIAZOLES AS DGKZETA INHIBITORS FOR IMMUNE ACTIVATION - EP 4139287 B1." Available at:

Sources

An In-depth Technical Guide to the In Silico Modeling of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

Preamble: The Rationale for a Computational Approach

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is arduous and resource-intensive. The molecule at the center of this guide, 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, represents a frontier of chemical exploration. While direct empirical data on this specific compound is sparse, its structural motifs—the 1,2,4-oxadiazole core and the cyclopentyl group—are present in a variety of biologically active molecules. The 1,2,4-oxadiazole ring, in particular, is a versatile scaffold found in compounds targeting a range of biological processes, including cancer, inflammation, and neurological disorders.[1][2] This guide, therefore, serves as a comprehensive framework for the in silico evaluation of this molecule, providing a robust, cost-effective, and predictive approach to understanding its potential as a therapeutic agent. By leveraging computational modeling, we can hypothesize its biological targets, predict its interaction with those targets at an atomic level, and evaluate its drug-like properties long before the synthesis of the physical compound.

This document is structured not as a rigid protocol but as a logical progression of scientific inquiry. We will begin by identifying a plausible biological target based on the known activities of structurally related compounds. We will then delve into the core in silico techniques of molecular docking and molecular dynamics to simulate the interaction between our molecule and its putative target. Finally, we will assess its pharmacokinetic and toxicity profile through ADMET prediction. Each section is designed to be a self-contained module, explaining the "why" behind each step, ensuring both scientific rigor and practical applicability for researchers in the field.

Part 1: Hypothetical Target Identification and Protein Preparation

The first crucial step in the in silico evaluation of a novel compound is the identification of a plausible biological target. Given that numerous 1,2,4-oxadiazole derivatives have been investigated as inhibitors of protein kinases, particularly in the context of cancer therapy, we will proceed with the hypothesis that 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine may exhibit inhibitory activity against a member of this enzyme family.[3][4][5] A well-studied and clinically relevant kinase, the Epidermal Growth Factor Receptor (EGFR), will be selected as our hypothetical target for this guide. Overexpression and mutation of EGFR are implicated in various cancers, making it an attractive target for therapeutic intervention.[3]

Protein Structure Acquisition

The foundation of any structure-based drug design project is a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

Experimental Protocol: Protein Structure Retrieval

-

Navigate to the RCSB PDB database.

-

Search for "Epidermal Growth Factor Receptor kinase domain". A multitude of structures will be available. For this guide, we will select a representative structure, for instance, PDB ID: 2GS2, which is a crystal structure of the human EGFR kinase domain in complex with an inhibitor.

-

Download the structure in PDB format. This file contains the atomic coordinates of the protein.

Protein Preparation for Docking

The raw PDB file is not immediately suitable for docking simulations. It often contains non-essential molecules (e.g., water, co-crystallized ligands) and may be missing hydrogen atoms.

Experimental Protocol: Protein Preparation

-

Remove Non-essential Molecules: Using a molecular visualization tool such as UCSF Chimera or PyMOL, delete all water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site of interest.[6][7]

-

Add Hydrogen Atoms: PDB files derived from X-ray crystallography typically lack hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH. Most molecular modeling software has built-in functionalities for this step.[6]

-

Energy Minimization (Optional but Recommended): To relieve any steric clashes that may have been introduced during hydrogen addition, a brief energy minimization of the protein structure can be performed. This step should be done cautiously to avoid significant deviation from the experimentally determined conformation.

Homology Modeling (Conditional)

In instances where an experimental structure of the target protein is unavailable, a reliable 3D model can be generated through homology modeling, provided a homologous protein with a known structure exists.[8][9]

Experimental Protocol: Homology Modeling

-

Template Identification: Use the target protein's amino acid sequence as a query for a BLAST search against the PDB database to find suitable templates (homologous proteins with known structures).[8][10]

-

Sequence Alignment: Align the target sequence with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model.[9]

-

Model Building: Utilize an automated homology modeling server such as SWISS-MODEL or a standalone program to construct the 3D model of the target protein based on the alignment and the template structure(s).[11][12]

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK or WHATIF, which evaluate its stereochemical and geometric properties.[8]

Part 2: Ligand Preparation

The small molecule, or ligand, must also be prepared in a format suitable for docking. This involves generating a 3D structure and assigning appropriate chemical properties.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine using a chemical drawing tool like ChemDraw or the online PubChem Sketcher. Convert this 2D representation into a 3D structure.

-

Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

File Format Conversion: Save the 3D structure in a format compatible with the chosen docking software (e.g., .mol2 or .pdbqt).

Part 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is a cornerstone of structure-based drug design.

Principles of Molecular Docking

Docking algorithms explore a vast conformational space of the ligand within the binding site of the protein, evaluating the binding affinity for each conformation using a scoring function. The output is a set of predicted binding poses and their corresponding binding affinities, typically in kcal/mol.[13]

Step-by-Step Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and freely available software for molecular docking.[6]

-

Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

-

Define the Binding Site (Grid Box): Specify the search space for the docking simulation by defining a grid box that encompasses the active site of the protein. The dimensions and center of this box are critical parameters.[13]

-

Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other optional parameters.

-

Run the Docking Simulation: Execute the docking calculation from the command line.[13]

-

Analyze the Results: The primary output will be a file containing the predicted binding poses of the ligand, ranked by their binding affinities. Lower binding energy values indicate a more favorable binding interaction.[13] These poses should be visually inspected using a molecular graphics program to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Hypothetical Docking Results Summary

| Parameter | Value |

| PDB ID of Target | 2GS2 (EGFR Kinase Domain) |

| Ligand | 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine |

| Docking Software | AutoDock Vina |

| Best Binding Affinity | -8.2 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743 |

Part 4: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[14]

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements. This allows for the analysis of conformational changes, the stability of protein-ligand interactions (like hydrogen bonds), and the calculation of binding free energies.[14][15]

Generalized MD Simulation Workflow

-

System Preparation: The docked protein-ligand complex is placed in a simulation box, typically filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.[14]

-

Energy Minimization: The entire system is energy minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure. This is done in a stepwise manner to ensure the stability of the system.

-

Production Run: The main simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory data (atomic positions, velocities, and energies) is saved at regular intervals.[15]

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and the ligand over the course of the simulation.

-

Part 5: ADMET Prediction

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[16][17] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[16]

Importance of Early ADMET Profiling

Poor pharmacokinetic properties and toxicity are major reasons for the failure of drug candidates in clinical trials. Predicting these properties computationally allows for the early identification and filtering of compounds with undesirable characteristics.[17]

ADMET Prediction Workflow

-

Input Molecule: Provide the structure of 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, typically as a SMILES string, to the prediction server.

-

Select Properties: Choose the ADMET properties to be predicted. These often include:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Interpret Results: The output will be a series of predictions for the selected properties. These should be compared to the ranges considered acceptable for oral drug candidates.

Table 2: Hypothetical ADMET Prediction for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | > 90% | Good absorption |

| Caco-2 Permeability | High | Good gut-blood barrier penetration |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause CNS side effects |

| Plasma Protein Binding | Moderate | Adequate free fraction |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Total Clearance | Moderate | Reasonable half-life expected |

| Toxicity | ||

| Ames Test | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

Visualizations

Caption: Overall in silico modeling workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the preliminary evaluation of 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, a novel chemical entity. By hypothesizing a relevant biological target and applying a suite of computational tools, we can generate valuable insights into its potential binding mode, the stability of its interaction with the target, and its drug-like properties. The hypothetical results presented herein suggest that this molecule could be a promising starting point for a drug discovery campaign.

It is imperative to recognize that in silico modeling is a predictive science. The hypotheses generated through these computational studies must be validated through empirical testing. The next logical steps would involve the chemical synthesis of the compound and its evaluation in in vitro biochemical and cellular assays against the predicted target. Positive results from these experiments would then pave the way for further lead optimization, guided by the structural insights gained from the modeling studies, and eventual in vivo testing. This iterative cycle of computational modeling and experimental validation is the hallmark of modern, efficient drug discovery.

References

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Czarnomysy, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2562. [Link]

-

Dokla, E. M. E., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. ACS Omega, 7(19), 16429-16442. [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

-

Aryal, S. (2023, August 3). Homology Modeling- Definition, Steps, Diagram, Uses. Microbe Notes. [Link]

-

Biology Insights. (2025, April 8). How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial | Part 1. YouTube. [Link]

-

A. A. A., et al. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Homology modeling. [Link]

-

Swanson, K., et al. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Nature Communications. [Link]

-

Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

-

Simulations Plus. (2025, December 11). ADMET Predictor®. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. [Link]

-

Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. MedChemComm, 6(7), 1246-1251. [Link]

-

Kumar, R., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1464. [Link]

-

Lankau, H. J., et al. (2007). New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity. European Journal of Medicinal Chemistry, 42(6), 873-879. [Link]

-

Clark, D. A., et al. (1991). Novel 1,2,4-oxadiazoles and 1,2,4-thiadiazoles as dual 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry, 34(1), 319-325. [Link]

-

A. A., et al. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. [Link]

-

Pires, B. R. B., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Pharmaceutics, 14(11), 2307. [Link]

-

JMU Libraries. (2021, September 29). Homology modeling using SWISS-Model for Biochemistry I. [Link]

-

Iafisco, M., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3326. [Link]

-

Shadecoder. (2026, January 2). Homology Modeling: A Comprehensive Guide for 2025. [Link]

-

Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. MedChemComm, 6, 1246-1251. [Link]

-

LibreTexts Chemistry. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]

-

Alfayomy, A. M., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages. International Journal of Molecular Sciences, 23(8), 4238. [Link]

-

Khan, I., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5403. [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

-

Zhang, Y. (2008). Advances in Homology Protein Structure Modeling. Current Protein & Peptide Science, 9(4), 367-377. [Link]

-

Gapsys, V., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 14(1), 5961. [Link]

-

Dokla, E. M. E., et al. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry, 182, 111607. [Link]

-

Sepe, V., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2826. [Link]

-

Bioinformatics For Beginners. (2025, July 5). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. [Link]

-

Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2240-2250. [Link]

-

Wierońska, J. M., et al. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2269-2283. [Link]

-

Ayoup, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2386909. [Link]

-

Chen, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]

-

Al-Ghorbani, M., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances, 13(27), 18585-18598. [Link]

-

Chiacchio, U., et al. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 23(4), 378-398. [Link]

-

El-Sayed, N. N. E., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12, 1421715. [Link]

-

Wang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) with low cytotoxicity and potent neuroprotective effects improves Alzheimer's disease phenotypes in transgenic animal models. Drug Design, Development and Therapy, 16, 3217-3230. [Link]

-

Cook, S. M., et al. (2016). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABA A R) Modulators Acting at the Benzodiazepine Binding Site. Current Topics in Medicinal Chemistry, 16(29), 3421-3444. [Link]

-

Al-Suhaimi, K. S., et al. (2025, January 15). Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Journal of Molecular Structure, 1310, 138356. [Link]

-

ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). [Link]

-

GROMACS forums. (2024, November 8). MD Simulation for Small Molecule aggregation. [Link]

-

Wang, Y., et al. (2021). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1652. [Link]

-

Gapsys, V., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 14(1). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Homology modeling - Wikipedia [en.wikipedia.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Homology modeling using SWISS-Model for Biochemistry I, published on Sep 29, 2021 [protocols.io]

- 12. shadecoder.com [shadecoder.com]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) [pronetbio.com]

- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. portal.valencelabs.com [portal.valencelabs.com]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

Architecting Efficacy: A Comprehensive Technical Guide to 1,2,4-Oxadiazole Derivatives in Drug Discovery

Executive Summary

In the relentless pursuit of optimized pharmacokinetics and target affinity, medicinal chemists frequently encounter the metabolic liabilities of traditional functional groups. As a Senior Application Scientist overseeing lead optimization workflows, I frequently advocate for the strategic integration of the 1,2,4-oxadiazole scaffold. This five-membered heterocyclic ring—comprising one oxygen and two nitrogen atoms—has transcended its origins to become a cornerstone of modern rational drug design[1]. This whitepaper synthesizes recent literature to provide an in-depth analysis of the bioisosteric utility, synthetic methodologies, and pharmacological landscape of 1,2,4-oxadiazole derivatives.

The Bioisosteric Paradigm: Why 1,2,4-Oxadiazole?

The true power of the 1,2,4-oxadiazole lies in its exceptional2[2]. Esters and amides are ubiquitous in biologically active molecules but are highly susceptible to rapid hydrolysis by plasma and hepatic esterases or amidases.

By replacing these labile linkages with a 1,2,4-oxadiazole core, drug developers can achieve a metabolically robust profile[3]. The heterocycle effectively mimics the spatial arrangement and hydrogen-bond acceptor capabilities of the carbonyl oxygen, maintaining critical ligand-receptor interactions while drastically extending the in vivo half-life and oral bioavailability of the drug candidate[4].

Clinical Validation & Target Engagement

The transition of 1,2,4-oxadiazoles from benchtop curiosities to foundational therapeutics is validated by several high-profile FDA approvals[5].

A prime example is Suvorexant (Belsomra) , approved in 2014 as a first-in-class Dual Orexin Receptor Antagonist (DORA) for the treatment of insomnia[6]. The 1,2,4-oxadiazole unit in Suvorexant is critical for its competitive antagonism at the OX1R and OX2R receptors. Other notable examples include Ataluren (Translarna) , utilized for Duchenne muscular dystrophy by promoting the ribosomal readthrough of nonsense mutations[7].

Figure 1: Pharmacological mechanism of Suvorexant blocking orexin receptor signaling.

Synthetic Methodologies: The Amidoxime Route

Constructing the 1,2,4-oxadiazole core demands precision. While multiple synthetic routes exist, the 8 remains the gold standard due to its high yield and functional group tolerance[8].

Figure 2: Stepwise synthetic workflow for 1,2,4-oxadiazole via amidoxime cyclodehydration.

Step-by-Step Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

To ensure a self-validating system, the following protocol details not just the how, but the why behind each chemical transformation.

-

Step 1: Amidoxime Formation (Nucleophilic Addition)

-

Action: Dissolve the aryl nitrile in ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium carbonate (Na₂CO₃). Reflux for 4-6 hours.

-

Causality: The Na₂CO₃ neutralizes the HCl salt, liberating the free, nucleophilic hydroxylamine. Ethanol provides a polar protic environment that solubilizes the reagents and stabilizes the transition state during the nucleophilic attack on the nitrile carbon[4].

-

-

Step 2: O-Acylation (Amide Coupling)

-

Action: Isolate the amidoxime. In anhydrous DMF, combine the amidoxime with a carboxylic acid derivative, using EDC·HCl and HOBt as coupling reagents. Stir at room temperature for 12 hours.

-

Causality: While acyl chlorides can be used, they are often too harsh and lack functional group tolerance. The EDC/HOBt system activates the carboxylic acid into a reactive, yet stable, OBt-ester intermediate. This prevents racemization of chiral centers and minimizes unwanted side reactions prior to cyclization[4].

-

-

Step 3: Cyclodehydration (Ring Closure)

-

Action: Heat the O-acyl amidoxime intermediate to 120-150°C (via oil bath or microwave irradiation) for 2-4 hours.

-

Causality: Thermal energy drives the intramolecular condensation. The lone pair on the amidoxime nitrogen attacks the carbonyl carbon, followed by the elimination of a water molecule to achieve the thermodynamically stable, aromatic 1,2,4-oxadiazole ring[2].

-

-

Step 4: Analytical Validation

-

Action: Confirm product formation using LC-MS and ¹H/¹³C NMR spectroscopy.

-

Causality: The disappearance of the amidoxime N-H and O-H broad singlets in the ¹H NMR spectrum, coupled with the emergence of a highly deshielded ¹³C signal (typically around 165-175 ppm) corresponding to the C5 carbon of the newly formed 1,2,4-oxadiazole ring, provides definitive proof of successful cyclization. LC-MS validates the exact mass, confirming the loss of H₂O (-18 Da) from the intermediate.

-

Pharmacological Efficacy & Structure-Activity Relationships (SAR)

Beyond CNS applications, 1,2,4-oxadiazole derivatives exhibit a remarkably broad spectrum of biological activities, particularly in oncology and neurodegeneration[3][6].

In oncology, substituted 1,2,4-oxadiazoles demonstrate potent cytotoxicity against various cancer cell lines. Structure-Activity Relationship (SAR) studies clearly show that the introduction of Electron-Withdrawing Groups (EWGs) on the 5-aryl ring of the 1,2,4-oxadiazole framework drastically increases antitumor activity[6]. In the realm of neurodegeneration, recent designs utilize the 1,2,4-oxadiazole core to create multitarget anti-Alzheimer agents, specifically targeting Acetylcholinesterase (AChE) with potencies exceeding clinical standards like Donepezil[3].

Table 1: Quantitative Pharmacological Efficacy of Novel 1,2,4-Oxadiazole Derivatives

| Compound Class / Derivative | Primary Target / Cell Line | Observed Efficacy (IC₅₀ / GI₅₀) | Reference |

| 1,2,4-oxadiazole-1,3,4-oxadiazole fused (18a-c) | MCF-7, A549, MDA MB-231 (Breast/Lung Cancer) | Sub-micromolar | [6] |

| Terthiopene analogs (9a-c) | MCF-7 (Breast Cancer) | 0.19 – 0.78 µM | [6] |

| Compound 10b | PC3, A549, MCF-7, DU-145 | 0.01 – 1.77 µM | [8] |

| 1,2,4-oxadiazole-based derivatives (2b-d, 3a) | Acetylcholinesterase (AChE) | 0.0158 – 0.121 µM | [3] |

| Donepezil (Clinical Control) | Acetylcholinesterase (AChE) | 0.123 µM | [3] |

Conclusion & Future Perspectives

The 1,2,4-oxadiazole scaffold is not merely a structural placeholder; it is a dynamic pharmacophore that actively dictates target engagement and metabolic resilience[2]. As we look toward the future of drug discovery, this heterocycle is poised to play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors. By leveraging the synthetic versatility and bioisosteric advantages of 1,2,4-oxadiazoles, medicinal chemists can continue to architect highly efficacious, metabolically stable therapeutics tailored for complex disease states.

References

-

[1] Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review | Bentham Science Publishers | 1

-

[4] Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review | Research J. Pharm. and Tech. | 4

-

[6] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | PMC / NIH | 6

-

[7] Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities | Indian Journal of Pharmaceutical Education and Research | 7

-

[2] 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years | PubMed / NIH | 2

-

[8] Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review | ResearchGate | 8

-

[5] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI | 5

-

[3] Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents | PMC / NIH | 3

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

Target Audience: Research Scientists, Assay Biologists, and Medicinal Chemists Application: Cell-based High-Throughput Screening (HTS), GPCR Target Engagement, and Phenotypic Profiling

Executive Summary & Scientific Rationale

The compound 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine represents a highly versatile structural motif in modern drug discovery. The 1,2,4-oxadiazole ring is widely utilized by medicinal chemists as a metabolically stable bioisostere for ester and amide functionalities [1]. By replacing hydrolysis-prone amides with a 1,2,4-oxadiazole core, researchers can significantly enhance a molecule's pharmacokinetic profile and cellular permeability without sacrificing critical hydrogen-bond acceptor properties [2].

In this specific derivative, the cyclopentyl group acts as a lipophilic anchor, while the methanamine moiety provides a basic primary amine center capable of forming critical salt bridges or hydrogen bonds within receptor binding pockets. This specific pharmacophore is highly characteristic of ligands targeting Class A G-Protein Coupled Receptors (GPCRs), particularly Sphingosine-1-phosphate (S1P) receptors, which are heavily implicated in autoimmune diseases and oncology [3].

This application note provides a self-validating, step-by-step experimental protocol to evaluate this compound in cell culture. To ensure scientific rigor, the workflow is divided into two phases:

-

Cytotoxicity Profiling: Establishing the therapeutic window to ensure functional readouts are not confounded by cell death.

-

Functional Efficacy (cAMP Accumulation): A highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify GPCR target engagement and downstream signaling.

Reagent Preparation and Handling

Causality Check: Primary amines attached to lipophilic cores can exhibit variable aqueous solubility. While the free base is highly soluble in organic solvents, the hydrochloride (HCl) salt form is recommended for aqueous assay buffers to prevent compound precipitation during serial dilutions.

-

Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

-

Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: Perform serial dilutions in DMSO, then execute a final 1:100 or 1:1000 dilution into the aqueous cell culture medium. Critical: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

Protocol A: Establishing the Therapeutic Window (Cell Viability Assay)

Before evaluating target engagement, it is mandatory to define the compound's cytotoxicity profile. False positives in functional assays frequently occur when compounds disrupt membrane integrity or induce apoptosis at high concentrations.

Materials: HEK293 or CHO-K1 cell lines, CellTiter-Glo® Luminescent Cell Viability Assay, 96-well opaque white microplates.

-

Cell Seeding: Harvest cells at 80% confluency. Seed 10,000 cells/well in 90 µL of complete growth medium (e.g., DMEM + 10% FBS) into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

-